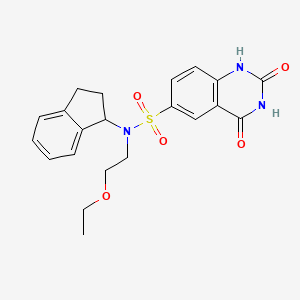![molecular formula C17H20ClNO4S B7433592 3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide](/img/structure/B7433592.png)
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHMB and belongs to the class of sulfonamide compounds. CHMB has been shown to exhibit a wide range of biological activities, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of CHMB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This results in the suppression of inflammation, the inhibition of tumor growth, and the prevention of bacterial growth.
Biochemical and Physiological Effects:
CHMB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been shown to inhibit the growth of various tumor cell lines, suggesting that it may have potential as an anticancer agent. Additionally, CHMB has been shown to exhibit antibacterial activity against a range of bacterial pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHMB is its wide range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, CHMB is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of CHMB is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on CHMB. One area of interest is the development of new drugs based on the structure of CHMB. Another area of interest is the investigation of the mechanism of action of CHMB, which may provide insights into the development of new therapies for various diseases. Additionally, further studies are needed to determine the potential toxicity of CHMB and its suitability for use in various applications.
Synthesemethoden
CHMB can be synthesized using a variety of methods, including the reaction of 3-chloro-2-hydroxybenzenesulfonamide with 4-(4-methylphenoxy)butylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions and yields a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CHMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. These properties make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-13-7-9-14(10-8-13)23-12-3-2-11-19-24(21,22)16-6-4-5-15(18)17(16)20/h4-10,19-20H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWLXNMFCJLAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[[1-(2,5-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B7433510.png)
![2-acetamido-N-[2-[methyl-(3-methylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7433518.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
![Methyl 3-[2-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylcarbamoylamino]-1,3-thiazol-4-yl]propanoate](/img/structure/B7433532.png)
![3-cyano-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7433539.png)
![1-(3-benzoyl-4-methylphenyl)-3-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433547.png)
![1-(4-acetylphenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7433556.png)
![4-(difluoromethylsulfonylmethyl)-N-[1-(3-methoxy-4-methylsulfonylphenyl)ethyl]benzamide](/img/structure/B7433564.png)

![Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate](/img/structure/B7433580.png)
![Methyl 2-[[1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-4-propan-2-yl-1,3-thiazole-5-carboxylate](/img/structure/B7433582.png)
![ethyl N-[4-[[3,5-dichloro-4-(methanesulfonamido)phenyl]carbamoyl]-1,3-thiazol-5-yl]carbamate](/img/structure/B7433583.png)
![4-benzyl-1,5-dioxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7433589.png)
![1-[5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-3-[3-(2-oxo-1,3-diazinan-1-yl)propyl]urea](/img/structure/B7433604.png)